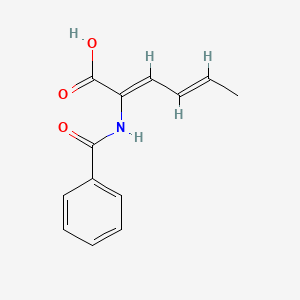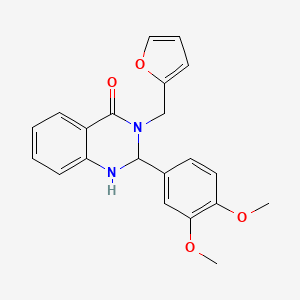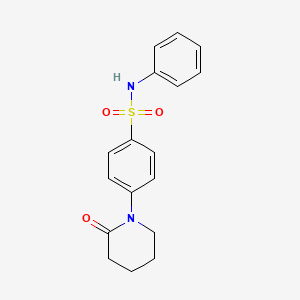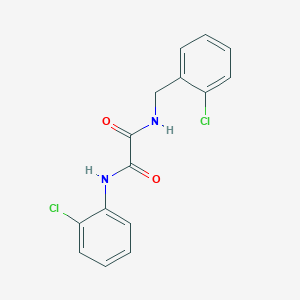![molecular formula C22H20Br2N2O2 B5127583 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5127583.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers.
作用機序
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol works by blocking the beta-adrenergic receptors, which are responsible for the activation of the sympathetic nervous system. This results in a decrease in heart rate and blood pressure, which makes it useful in the treatment of hypertension, angina, and arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a decrease in heart rate, blood pressure, and cardiac output. It also causes a decrease in the release of renin, which is responsible for the regulation of blood pressure. In addition, it reduces the secretion of insulin and glucagon, which are hormones that regulate blood sugar levels.
実験室実験の利点と制限
The advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol in lab experiments include its specificity for beta-adrenergic receptors, its ability to block the effects of catecholamines, and its well-established mechanism of action. However, its limitations include its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol in scientific research. One direction is the development of new beta-blocker drugs based on the structure-activity relationship of this compound. Another direction is the investigation of the potential therapeutic uses of beta-blockers in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could explore the role of beta-blockers in the regulation of the immune system and the treatment of autoimmune disorders.
In conclusion, this compound is a chemical compound that is widely used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers. Its specificity for beta-adrenergic receptors and well-established mechanism of action make it a valuable tool for the development of new beta-blocker drugs and the investigation of potential therapeutic uses in various diseases.
合成法
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol involves a multi-step process. The first step is the synthesis of 3,6-dibromo-9H-carbazole, which is obtained by the bromination of 9H-carbazole. The second step involves the synthesis of 2-(2-methoxyphenylamino)propan-1-ol, which is obtained by the reaction of 2-amino-1-(2-methoxyphenyl)propan-1-ol with formaldehyde. The final step involves the coupling of 3,6-dibromo-9H-carbazole with 2-(2-methoxyphenylamino)propan-1-ol to obtain this compound.
科学的研究の応用
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol is commonly used in scientific research to study the mechanism of action and the biochemical and physiological effects of beta-blockers. It is also used to study the structure-activity relationship of beta-blockers and to develop new beta-blocker drugs.
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O2/c1-28-22-5-3-2-4-19(22)25-12-16(27)13-26-20-8-6-14(23)10-17(20)18-11-15(24)7-9-21(18)26/h2-11,16,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYNAQCXCOLSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)


![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5127525.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127531.png)

![[(2S*,4R*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[1-(2-pyridinylmethyl)-4-piperidinyl]amino}methyl)-2-pyrrolidinyl]methanol](/img/structure/B5127543.png)
![5-{[5-(2-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5127551.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5127568.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methylphenyl)propanamide](/img/structure/B5127571.png)
![2-[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5127579.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)
